molecular formula C10H13NO2 B13025178 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL

2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL

Cat. No.: B13025178
M. Wt: 179.22 g/mol
InChI Key: OWCROUIRCNPKCQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often employ transition-metal catalysis to achieve the desired benzofuran ring structure.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of these reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

    Substitution: Substitution reactions, particularly at the amino group, can yield a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(2,3-dihydro-1-benzofuran-6-YL)ethan-1-OL stands out due to its unique benzofuran ring structure, which imparts distinct biological activities.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-9(6-12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2

InChI Key

OWCROUIRCNPKCQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(CO)N

Origin of Product

United States

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